1-Hexyl-3-methylimidazolium Bromide

描述

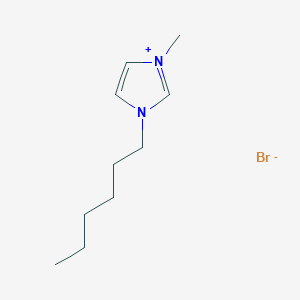

1-Hexyl-3-methylimidazolium Bromide is a chemical compound with the molecular formula C10H19BrN2 and a molecular weight of 247.18 g/mol . It belongs to the class of imidazolium-based ionic liquids, which are known for their unique properties such as low volatility, high thermal stability, and excellent solvation abilities . This compound is often used in various scientific and industrial applications due to its versatile nature.

准备方法

1-Hexyl-3-methylimidazolium Bromide can be synthesized through a straightforward reaction between 1-methylimidazole and 1-bromohexane . The reaction typically occurs in an organic solvent such as acetonitrile or ethanol, under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography to achieve high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .

化学反应分析

2.1. Ion Association and Conductivity

[HMIm]Br exhibits temperature- and concentration-dependent ion-pair formation in aqueous and organic mixtures:

Table 2: Thermodynamic Parameters in Aqueous Methylparaben Solutions (300.2–320.2 K)

| Parameter | Value (m) | Source |

|---|---|---|

| Ion association constant (K) | 0.12–0.18 L mol | |

| ΔG° (kJ mol) | +8.2 to +9.6 (endothermic) | |

| ΔH° (kJ mol) | +15.3 | |

| ΔS° (J mol K) | +24.1 |

-

Key Findings :

2.2. Solvent Interactions

[HMIm]Br forms hydrogen bonds and van der Waals interactions with polar solvents:

-

Radial distribution functions (RDFs) show strong Br-HO interactions (peak at 3.5 Å) .

-

In 2-butoxyethanol, ΔS° becomes more negative (-45 J mol K) due to structured solvent clustering .

3.1. Solvent for Biocatalysis

[HMIm]Br enhances enzyme stability and reaction yields in biodiesel production :

-

Lipase activity : Retains 85% efficiency after 5 cycles in transesterification .

-

Yield improvement : 30% higher compared to organic solvents .

Table 3: Performance in Supercapacitors

| Parameter | [HMIm]Br-Based Electrolyte | Conventional Electrolyte | Source |

|---|---|---|---|

| Specific capacitance | 220 F g | 150 F g | |

| Energy density | 35 Wh kg | 25 Wh kg | |

| Cycle stability (5k cycles) | 92% retention | 78% retention |

5.1. Ecotoxicology

6.1. Lactic Acid Extraction

-

Efficiency : 95% extraction from wine in 5 cycles using [HMIm]Br .

-

FTIR confirmation : C=O stretching (1740 cm) validates lactic acid recovery .

This synthesis of experimental data underscores [HMIm]Br’s versatility in chemical reactions, spanning synthesis, catalysis, and environmental applications. Its dual role as a solvent and catalyst highlights its importance in sustainable chemistry.

科学研究应用

Chemical and Industrial Applications

1.1 Lactic Acid Recovery

One of the prominent applications of HMIMBr is in the recovery of lactic acid from organic waste materials. Recent studies have demonstrated that HMIMBr can selectively solvate and extract lactic acid from wine, a model system for organic waste. The ionic liquid was found to be miscible with lactic acid in all proportions, allowing for efficient extraction and subsequent recycling of the ionic liquid in multiple extraction cycles. This process not only enhances lactic acid recovery but also contributes to waste management by utilizing organic waste as a resource .

1.2 Shale Inhibition

HMIMBr has also been investigated for its potential as a shale inhibitor in oil drilling operations. Studies have shown that it effectively inhibits hydration processes, which can lead to shale instability during drilling. The ionic liquid's ability to adsorb onto shale surfaces through electrostatic interactions reduces water infiltration and swelling, thus enhancing the stability of shale formations .

Environmental Applications

2.1 Toxicological Studies

The environmental impact of HMIMBr has been assessed through various toxicological studies, particularly focusing on aquatic organisms such as Daphnia magna. Research indicates that HMIMBr can affect embryonic development and reproduction in these organisms. Acute exposure led to developmental abnormalities, while chronic exposure resulted in decreased survival rates and reproductive success at higher concentrations. These findings highlight the need for careful consideration of ionic liquids' ecological effects when applied in industrial processes .

2.2 Green Solvent Alternatives

As a green solvent, HMIMBr serves as an environmentally friendly alternative to traditional volatile organic solvents in various chemical processes. Its low vapor pressure and reduced toxicity make it suitable for applications where minimizing environmental impact is crucial. The use of ionic liquids like HMIMBr aligns with sustainable practices in chemical manufacturing and extraction processes .

Biological Applications

3.1 Drug Interaction Studies

Recent research has explored the interactions between HMIMBr and pharmaceutical compounds, such as methylparaben. Conductometric measurements and molecular dynamics simulations have been employed to study the thermodynamic properties and molecular interactions within aqueous solutions containing HMIMBr and methylparaben. These studies provide insights into how ionic liquids can influence drug solubility and stability, which is essential for developing effective pharmaceutical formulations .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

作用机制

The mechanism by which 1-Hexyl-3-methylimidazolium Bromide exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, stabilizing transition states and facilitating reactions . In electrochemical applications, it enhances ionic conductivity and stability, improving the performance of devices like supercapacitors .

相似化合物的比较

1-Hexyl-3-methylimidazolium Bromide can be compared with other imidazolium-based ionic liquids such as:

1-Ethyl-3-methylimidazolium Bromide: Similar in structure but with a shorter alkyl chain, affecting its solvation properties and viscosity.

1-Octyl-3-methylimidazolium Bromide: Has a longer alkyl chain, which can enhance hydrophobic interactions but may increase viscosity.

1-Hexyl-3-methylimidazolium Chloride: Similar in structure but with a different anion, which can influence its solubility and reactivity.

The uniqueness of this compound lies in its balance of hydrophobic and hydrophilic properties, making it versatile for various applications .

生物活性

1-Hexyl-3-methylimidazolium bromide (C6mimBr) is an ionic liquid (IL) that has garnered attention for its diverse biological activities, particularly in antimicrobial applications and effects on biological systems. This article provides a comprehensive overview of the biological activity of C6mimBr, supported by research findings, case studies, and relevant data.

- Molecular Formula : C10H19BrN2

- Molecular Weight : 247.18 g/mol

- CAS Number : 85100-78-3

Antimicrobial Activity

C6mimBr exhibits significant antimicrobial properties, making it a candidate for various applications in medicine and environmental science.

The antimicrobial activity of C6mimBr is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The hydrophobic nature of the hexyl chain facilitates interaction with lipid membranes, while the imidazolium cation interacts with polar head groups, enhancing permeability and ultimately causing cell death .

Case Studies

- Bacterial Inhibition : A study demonstrated that C6mimBr effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 0.5% (v/v), indicating potent antibacterial activity .

- Fungal Activity : Research indicated that C6mimBr also exhibits antifungal properties against Candida albicans, with a notable reduction in fungal viability at concentrations as low as 0.25% (v/v) .

Effects on Plant Systems

C6mimBr has been studied for its effects on plant growth and development, particularly concerning root gravitropism.

Study Findings

A recent experiment evaluated the impact of C6mimBr on Arabidopsis thaliana seedlings. Results indicated that exposure to C6mimBr altered root growth patterns, enhancing root depth and biomass in treated plants compared to controls. This suggests potential applications in agriculture for improving nutrient uptake .

Toxicity and Biocompatibility

Despite its beneficial properties, the toxicity of C6mimBr is a critical consideration for its application.

Cytotoxicity Studies

Toxicity assessments have shown that while C6mimBr is effective against pathogens, it can exhibit cytotoxic effects on mammalian cells at higher concentrations. Research indicates that concentrations above 1% (v/v) can lead to significant cell viability loss in human fibroblast cell lines .

| Concentration (%) | Cell Viability (%) |

|---|---|

| 0.1 | 95 |

| 0.5 | 85 |

| 1.0 | 60 |

| 2.0 | 30 |

Environmental Impact

The environmental implications of using C6mimBr are also under investigation. Its biodegradability is a crucial factor in assessing its long-term environmental effects.

Biodegradation Studies

Preliminary studies indicate that C6mimBr can be biodegraded by specific microbial communities, reducing its potential ecological footprint. The degradation rates vary based on environmental conditions such as temperature and microbial diversity present in the ecosystem .

属性

IUPAC Name |

1-hexyl-3-methylimidazol-3-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N2.BrH/c1-3-4-5-6-7-12-9-8-11(2)10-12;/h8-10H,3-7H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGSUDDILQRFOKZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=C[N+](=C1)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047925 | |

| Record name | 1-Hexyl-3-methylimidazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85100-78-3 | |

| Record name | 1-Hexyl-3-methylimidazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexyl-3-methylimidazolium bromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49DC5Q958J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-Hexyl-3-methylimidazolium Bromide?

A1: The molecular formula of this compound is C10H19BrN2, and its molecular weight is 247.19 g/mol.

Q2: How can this compound be characterized spectroscopically?

A2: this compound can be characterized using various spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure and dynamics of the ionic liquid. Both 1H and 13C NMR spectra can be used to analyze the compound. [, , , ]

- Fourier Transform Infrared (FTIR) Spectroscopy: Reveals the functional groups present in the molecule and helps identify characteristic vibrational modes. [, , , ]

- Raman Spectroscopy: Complementary to FTIR, provides information about molecular vibrations and can be particularly useful in studying the structure of ionic liquids. []

Q3: What is the thermal stability of this compound?

A3: this compound is thermally stable over a relatively wide temperature range, making it suitable for various applications. Thermogravimetric analysis can be used to determine its thermal decomposition behavior. []

Q4: Is this compound compatible with different solvents and materials?

A4: this compound exhibits varying miscibility and interactions with different solvents and materials.

- Water: It is miscible with water at lower concentrations but can exhibit phase separation at higher concentrations. [, , ]

- Polymers: Its interactions with polymers like polyethylene oxide (PEO) can induce structural reorganization in the ionic liquid, potentially impacting its properties. []

Q5: How does temperature affect the properties of this compound?

A5: Temperature significantly influences the physicochemical properties of this compound:

- Viscosity: Its viscosity decreases exponentially with increasing temperature, a common characteristic of ionic liquids. This property can be monitored using techniques like piezoelectric sensors. [, ]

- Conductivity: Its conductivity increases with increasing temperature due to enhanced ionic mobility. [, , ]

- Density: Its density decreases with increasing temperature, typical of most liquids. [, ]

Q6: What are the catalytic properties of this compound?

A6: this compound can act as a solvent and, in some cases, a catalyst or co-catalyst in various organic reactions.

- Heck Reaction: It facilitates the coupling of aryl halides with alkenes, such as styrene, to form stilbenes under microwave irradiation, often in conjunction with palladium catalysts. [, ]

- Suzuki Reaction: It serves as an efficient solvent for the coupling of aryl halides with phenylboronic acid to produce biphenyls, again commonly employing palladium catalysts and microwave irradiation. []

- Dehydration Reactions: It promotes the dehydration of benzyl alcohols to generate alkenes under microwave irradiation, potentially eliminating the need for harsh acids. []

- Decarboxylation Reactions: It acts as a solvent and potential catalyst in decarboxylation reactions, providing a greener alternative to conventional methods. []

Q7: Can this compound be used for the extraction of specific compounds?

A7: Yes, this compound has shown promise in extraction processes:

- Lactic Acid Recovery: It can selectively extract lactic acid from complex mixtures like wine, offering a potential route for resource recovery from organic waste. []

- Natural Product Extraction: Studies have explored its use in extracting valuable compounds like oxyresveratrol from Morus alba roots [] and trans-resveratrol from Gnetum gnemon seeds using microwave-assisted extraction. []

- Aconitum Alkaloid Extraction: It can be employed in an aqueous two-phase system for the extraction of aconitum alkaloids from Aconitum carmichaeli roots. []

Q8: How does this compound behave in aqueous solutions?

A8: The behavior of this compound in water is complex and depends on factors like concentration and the presence of other solutes.

- Micelle Formation: Above a certain concentration (critical micelle concentration), it can form aggregates (micelles) in water. [, ]

- Counterion Distribution: The bromide ions (Br-) can interact with water molecules or associate with the imidazolium cation. The distribution of these counterions at interfaces, like the air/water surface, influences the surface properties of the solution. [, ]

- Solute Interactions: It can interact with other solutes in aqueous solutions, impacting their solubility and aggregation behavior. [, , , , ]

Q9: Can computational methods be used to study this compound?

A9: Yes, computational chemistry techniques are valuable tools for investigating the properties and behavior of this compound.

- Molecular Dynamics (MD) Simulations: MD simulations can be used to study its liquid structure, dynamics, and interactions with other molecules. [, , ]

- Quantum Chemical Calculations: Quantum chemical calculations can provide insights into electronic structure, bonding, and interactions with solutes like acetone. []

Q10: What is known about the toxicity of this compound?

A10: While this compound offers potential advantages as a greener solvent, understanding its toxicological profile is crucial.

- Ecotoxicity: Studies on Daphnia magna embryos suggest that it exhibits embryo-toxic effects with concentration and developmental stage sensitivity. []

- Toxicity to Caenorhabditis elegans: Research has explored its toxicity to Caenorhabditis elegans, examining potential synergistic effects when combined with other pollutants like copper and pesticides. []

Q11: Can this compound be recycled?

A11: Recycling this compound is crucial for its sustainability.

- Lactic Acid Extraction: Studies have shown that it can be successfully recovered and reused in lactic acid extraction processes, potentially improving the environmental footprint of such applications. []

Q12: Are there alternatives to this compound?

A12: Yes, the search for greener and more efficient solvents continues, leading to the exploration of alternatives:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。